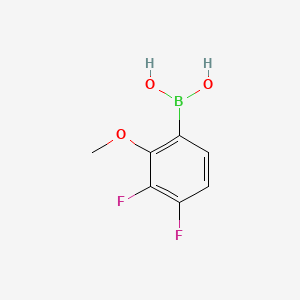
4'-epi-Entecavir-di-o-benzyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-epi-Entecavir-di-o-benzyl Ether is a chemical compound with the molecular formula C26H27N5O3 and a molecular weight of 457.524 g/mol It is a derivative of Entecavir, a nucleoside analog used as an antiviral medication
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-epi-Entecavir-di-o-benzyl Ether typically involves the protection of hydroxyl groups in Entecavir followed by the introduction of benzyl ether groups. The general steps include:
Protection of Hydroxyl Groups: Hydroxyl groups in Entecavir are protected using suitable protecting groups such as benzyl chloride in the presence of a base like sodium hydride.
Introduction of Benzyl Ether Groups: The protected Entecavir is then reacted with benzyl bromide under basic conditions to introduce the benzyl ether groups.
Deprotection: The protecting groups are removed to yield 4’-epi-Entecavir-di-o-benzyl Ether.
Industrial Production Methods
Industrial production methods for 4’-epi-Entecavir-di-o-benzyl Ether would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4’-epi-Entecavir-di-o-benzyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups replacing the benzyl ether groups.
科学的研究の応用
4’-epi-Entecavir-di-o-benzyl Ether has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and interactions with biological molecules.
Medicine: Investigated for its potential use in antiviral therapies, particularly against hepatitis B virus.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of 4’-epi-Entecavir-di-o-benzyl Ether is similar to that of Entecavir. It functions by inhibiting the hepatitis B virus (HBV) polymerase. The compound competes with the natural substrate deoxyguanosine triphosphate, inhibiting the three activities of the HBV polymerase:
Base Priming: Prevents the initiation of DNA synthesis.
Reverse Transcription: Inhibits the reverse transcription of the negative strand from the pregenomic messenger RNA.
DNA Synthesis: Blocks the synthesis of the positive strand of HBV DNA.
類似化合物との比較
Similar Compounds
Entecavir: The parent compound, used as an antiviral medication.
Adefovir: Another nucleoside analog used to treat hepatitis B.
Lamivudine: A nucleoside analog with antiviral properties.
Uniqueness
4’-epi-Entecavir-di-o-benzyl Ether is unique due to the presence of benzyl ether groups, which can influence its chemical reactivity and potential applications. This structural modification can enhance its stability, solubility, and interaction with biological targets compared to its parent compound, Entecavir.
特性
CAS番号 |
1354695-85-4 |
|---|---|
分子式 |
C26H27N5O3 |
分子量 |
457.534 |
IUPAC名 |
2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1 |
InChIキー |
KROVOOOAPHSWCR-FDFHNCONSA-N |
SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
同義語 |
2-Amino-1,9-dihydro-9-[(1S,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)



